Squamulosone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

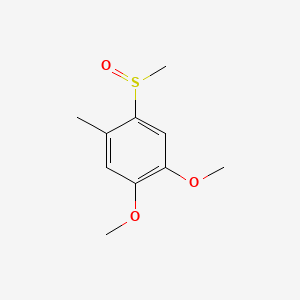

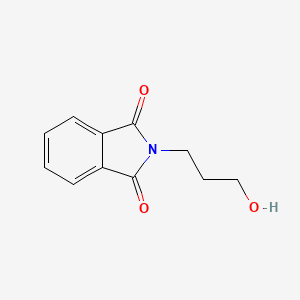

Squamulosone is a natural product found in Phebalium squamulosum, Curvularia lunata, and Acorus calamus with data available.

Wissenschaftliche Forschungsanwendungen

Scientometric Overview

Squaraine dyes, known for their vivid coloration and functional versatility, have been a significant focus of scientific inquiry. A scientometric review reveals that the research on squaraine dyes is on an upward trajectory, with notable contributions from the United States, China, Japan, and India. The studies encompass a spectrum of applications including solar cells, medical imaging, bioimaging, drug delivery, and photodynamic therapy. However, despite the promising applications, the field is relatively nascent, necessitating intensified research efforts to fully harness the potential of squaraine dyes (Lokhande & Nishy, 2022).

Biological and Therapeutic Insights

In the realm of biology and therapy, Microgramma vacciniifolia and Microgramma squamulosa, which include squaraine compounds, have been spotlighted for their phytochemical richness and promising toxicological profile. These species, part of the Polypodiaceae family, have exhibited antimicrobial and antioxidant properties, among others, paving the way for future research on their efficacy and safety in therapeutic applications (Nunes et al., 2020).

Medicinal Chemistry and Drug Development

Squaric acid analogues, integral to the structural make-up of squaraine dyes, have been recognized for their potential in medicinal chemistry and drug development. These compounds, characterized by their square shape and significant H-bond donors and acceptors, have demonstrated a range of biological activities. Despite the hesitancy in their usage due to reactive functionalities, these analogues are experiencing a resurgence, with numerous tests for antiprotozoal, antibacterial, antifungal, and antiviral activities. The squaric acid moiety, in particular, has shown promise as a non-classical isosteric replacement, offering a new avenue for drug development and the exploration of biological interactions (Chasák et al., 2020).

Biomedical Assays and High-Throughput Screening

Squaraine dyes, particularly indolenine-based squaraines, have been spotlighted for their applications in biomedical assays and high-throughput screening. Their environmentally sensitive properties make them suitable as fluorescent probes and labels. Innovations aimed at reducing aggregation tendencies in aqueous media are anticipated to enhance their brightness, fluorescence lifetimes, and photostability, thereby bolstering their applicability in biological research (Patsenker et al., 2010).

Eigenschaften

CAS-Nummer |

34413-94-0 |

|---|---|

Produktname |

Squamulosone |

Molekularformel |

C15H22O |

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,5,6,7,7a,7b-hexahydro-1aH-cyclopropa[e]azulen-3-one |

InChI |

InChI=1S/C15H22O/c1-8-5-6-10-9(2)12(16)7-11-14(13(8)10)15(11,3)4/h8,11,13-14H,5-7H2,1-4H3/t8-,11-,13-,14-/m1/s1 |

InChI-Schlüssel |

FUIPJCVSKAWFTI-KLPZLMTLSA-N |

Isomerische SMILES |

C[C@@H]1CCC2=C(C(=O)C[C@@H]3[C@H]([C@H]12)C3(C)C)C |

SMILES |

CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C |

Kanonische SMILES |

CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C |

Synonyme |

aromadendr-1(10)-en-9-one squamulosone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

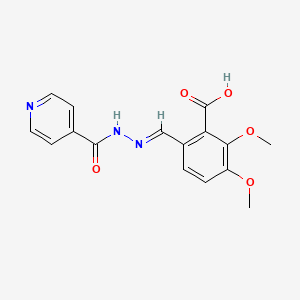

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)